

Application Notes and Protocols: Forskolin-Induced Swelling (FIS) Assay with CP-628006

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Compound of Interest

Compound Name: CP-628006

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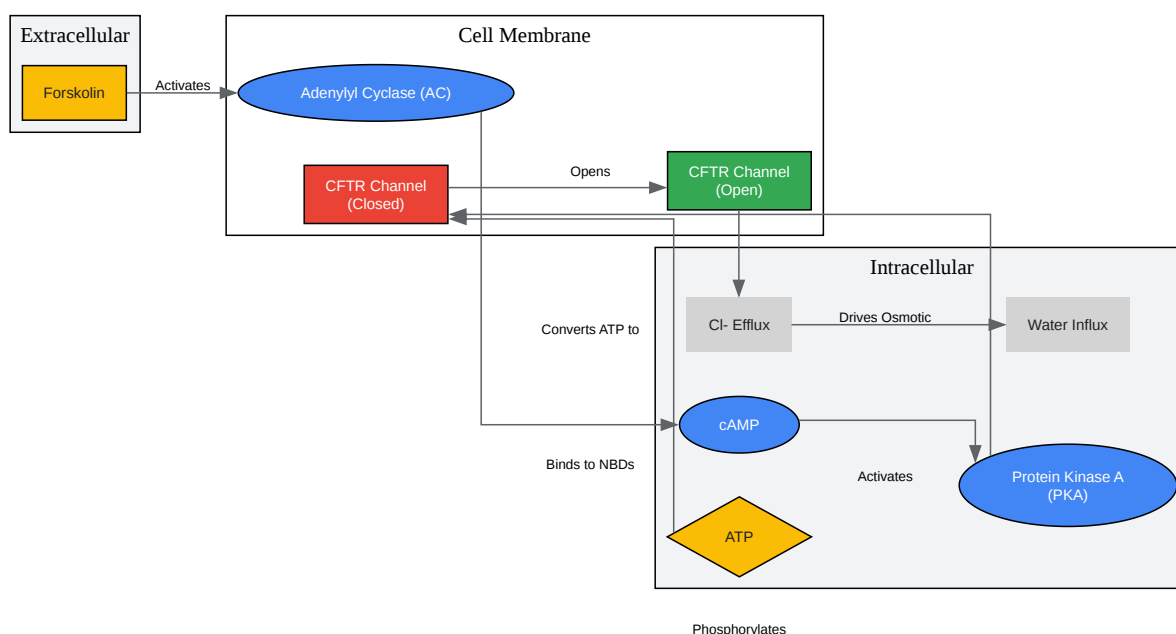
Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective ion transport across epithelial tissues. The Forskolin-Induced Swelling (FIS) assay, utilizing patient-derived intestinal organoids, has emerged as a pivotal in vitro functional assay to quantify CFTR activity and evaluate the efficacy of CFTR modulator therapies.[1][2][3][4] Forskolin, an activator of adenylyl cyclase, elevates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates the CFTR channel, causing an efflux of chloride ions into the organoid lumen. [3][5] This ion movement drives osmotic water influx, resulting in measurable organoid swelling that directly correlates with CFTR function.[3]

CP-628006 is a small molecule CFTR potentiator that enhances the channel gating of the CFTR protein at the plasma membrane.[6][7][8] It has demonstrated efficacy in potentiating the function of wild-type and mutant CFTR, including the common F508del mutation.[6] Notably, **CP-628006** has a distinct mechanism of action compared to other potentiators like ivacaftor, as it restores ATP-dependent channel gating to the G551D-CFTR mutant.[6][8] This application note provides a detailed protocol for utilizing the FIS assay to assess the activity of the CFTR potentiator **CP-628006** in intestinal organoids.

Signaling Pathway of Forskolin-Induced Swelling

The FIS assay is predicated on the activation of the CFTR channel through the cAMP signaling cascade. The process is initiated by forskolin, which activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates the regulatory (R) domain of the CFTR protein. This phosphorylation, in conjunction with ATP binding to the nucleotide-binding domains (NBDs), induces a conformational change in the CFTR protein, opening the chloride channel and initiating ion and water transport into the organoid lumen.



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Caption: Signaling pathway of Forskolin-Induced Swelling in intestinal organoids.

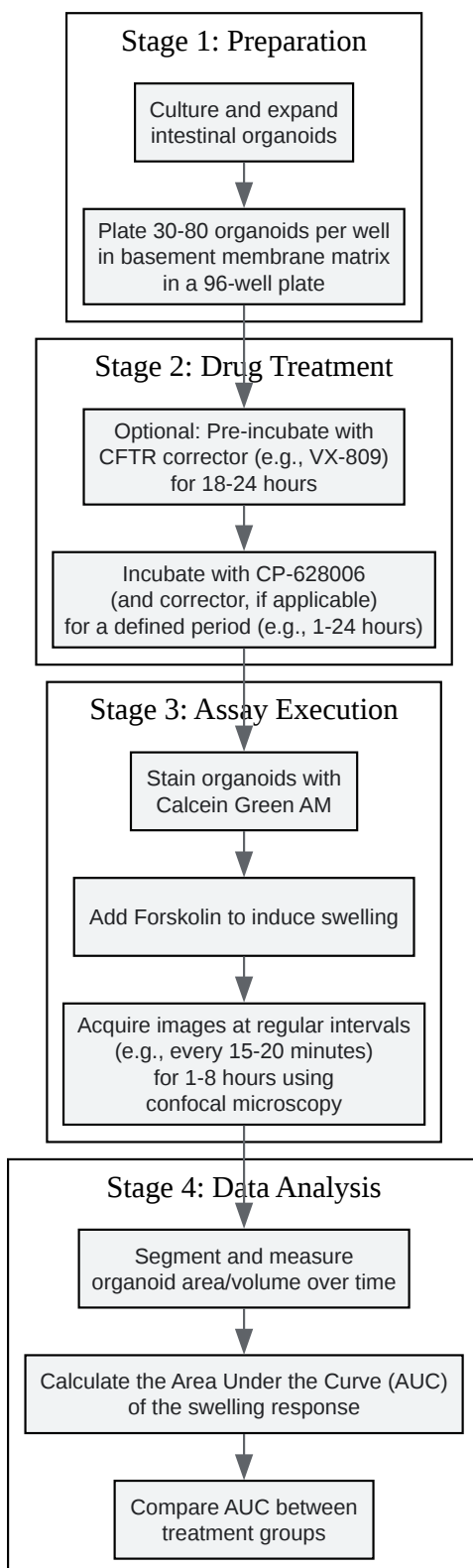
Experimental Principles and Reagents

The FIS assay with **CP-628006** involves the culture of intestinal organoids, treatment with the potentiator, stimulation with forskolin, and subsequent imaging and analysis of organoid swelling.

Component	Function	Typical Concentration
Intestinal Organoids	3D in vitro model derived from patient stem cells, expressing CFTR.	30-80 organoids per well. [1]
Basement Membrane Matrix	Provides a scaffold for 3D organoid growth.	As required for plating.
Forskolin	Adenylyl cyclase activator; stimulates CFTR-mediated fluid secretion.	0.128 μ M to 5 μ M. [9] [10]
CP-628006	CFTR potentiator; enhances the channel gating of CFTR.	Concentration range to be determined empirically (e.g., 0.1 μ M - 10 μ M).
CFTR Corrector (e.g., VX-809)	Optional: for mutations affecting protein folding and trafficking (e.g., F508del), a corrector can be used to increase CFTR expression at the cell surface.	1 μ M - 3 μ M. [1]
Calcein Green AM	A fluorescent dye used to visualize and quantify organoid swelling.	As per manufacturer's instructions.

Experimental Workflow

The experimental workflow for the FIS assay with **CP-628006** can be divided into four main stages: organoid culture and plating, drug treatment, forskolin stimulation and imaging, and data analysis.



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Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific organoid lines and experimental conditions.

1. Organoid Culture and Plating

1.1. Culture human intestinal organoids according to established protocols.[\[1\]](#)[\[11\]](#) 1.2. On the day of the experiment, harvest and mechanically dissociate organoids into smaller fragments. 1.3. Resuspend organoid fragments in a basement membrane matrix. 1.4. Seed 30-80 organoids in a 3 μ L droplet of the matrix into the center of each well of a 96-well plate.[\[12\]](#) 1.5. Incubate the plate at 37°C for 15 minutes to solidify the matrix.[\[12\]](#) 1.6. Add 100 μ L of complete organoid culture medium to each well.

2. Drug Treatment

2.1. For F508del or other trafficking-deficient mutations: 18-24 hours prior to the assay, replace the medium with fresh medium containing a CFTR corrector (e.g., 3 μ M VX-809).[\[1\]](#)[\[12\]](#) 2.2. On the day of the assay, prepare working solutions of **CP-628006** in the appropriate medium (with or without a corrector). A concentration range (e.g., 0.1 μ M to 10 μ M) should be tested to determine the optimal concentration. 2.3. Replace the medium in the wells with the medium containing **CP-628006**. Include appropriate vehicle controls (e.g., DMSO). 2.4. Incubate for a predetermined time (e.g., 1-24 hours) at 37°C and 5% CO₂.

3. Forskolin Stimulation and Imaging

3.1. Prepare a stock solution of Calcein Green AM and add it to each well to a final concentration recommended by the manufacturer. Incubate as required for staining. 3.2. Prepare a working solution of forskolin in the appropriate medium. 3.3. Just prior to imaging, add the forskolin solution to the wells. A final concentration of 5 μ M is often used for maximal stimulation.[\[10\]](#) 3.4. Immediately place the 96-well plate into a pre-warmed (37°C) confocal microscope equipped with a live-cell imaging chamber. 3.5. Acquire images (e.g., brightfield and fluorescence for Calcein Green) of the organoids in each well every 15-20 minutes for a duration of 1 to 8 hours.[\[13\]](#)

4. Data Analysis

4.1. Use image analysis software to segment and measure the cross-sectional area or volume of each organoid at each time point. 4.2. Normalize the area/volume at each time point to the initial area/volume at time zero. 4.3. Plot the normalized swelling over time for each condition. 4.4. Calculate the Area Under the Curve (AUC) for each swelling curve to quantify the total swelling response. 4.5. Compare the AUC values between the control and **CP-628006**-treated groups to determine the effect of the potentiator on CFTR function.

Expected Results and Interpretation

In organoids with functional CFTR, the addition of forskolin will induce a time-dependent increase in organoid size. Treatment with an effective CFTR potentiator like **CP-628006** is expected to significantly enhance the forskolin-induced swelling compared to the vehicle control. For organoids with trafficking-deficient mutations like F508del, a synergistic effect may be observed when **CP-628006** is combined with a CFTR corrector. The magnitude of the swelling response, as quantified by the AUC, provides a measure of the potentiation of CFTR function by **CP-628006**.

Conclusion

The Forskolin-Induced Swelling assay is a robust and physiologically relevant method for assessing the function of CFTR and the efficacy of modulator compounds.^{[1][2]} This application note provides a comprehensive framework for the application of the FIS assay to evaluate the CFTR potentiator **CP-628006**. The detailed protocol and workflows are intended to guide researchers in designing and executing experiments to characterize novel CFTR modulators and to advance the development of new therapies for Cystic Fibrosis.

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